molecular formula C10H8N2O2 B3021451 5-Phenylpyrimidine-4,6-diol CAS No. 21237-18-3

5-Phenylpyrimidine-4,6-diol

Cat. No.: B3021451
CAS No.: 21237-18-3
M. Wt: 188.18 g/mol
InChI Key: IRGAQJPJIPBZCT-UHFFFAOYSA-N
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Description

5-Phenylpyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C10H8N2O2. It is characterized by a pyrimidine ring substituted with a phenyl group at the 5-position and hydroxyl groups at the 4- and 6-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyrimidine-4,6-diol can be achieved through various methods. One common approach involves the condensation of benzaldehyde with urea in the presence of a base, followed by cyclization and oxidation steps. Another method includes the use of substituted malonic acid diesters with guanidine in an excess of sodium ethoxide, followed by deprotection of the protecting groups .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized procedures to ensure high yields and purity. The use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection, has been developed to convert the analogs to the desired compound in high yields .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-phenylpyrimidine-4,6-dione.

    Reduction: Formation of 5-phenyl-4,6-dihydroxydihydropyrimidine.

    Substitution: Formation of halogenated derivatives such as 5-bromo- or 5-chlorophenylpyrimidine-4,6-diol.

Scientific Research Applications

5-Phenylpyrimidine-4,6-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4,6-dichloropyrimidine
  • 5-Phenyl-2,4-dihydroxypyrimidine

Uniqueness

5-Phenylpyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Phenylpyrimidine-4,6-diol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C10H8N2O2C_{10}H_{8}N_{2}O_{2}. It features a pyrimidine ring substituted with a phenyl group at the 5-position and hydroxyl groups at the 4- and 6-positions. This unique substitution pattern imparts distinct chemical and biological properties that are critical for its interaction with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, thereby affecting cellular proliferation and immune responses. Additionally, it may modulate nitric oxide production in immune cells, which is significant in inflammatory responses.

Key Mechanisms Identified:

  • Enzyme Inhibition : Inhibits DHFR, impacting DNA synthesis.
  • Nitric Oxide Modulation : Alters immune-mediated nitric oxide production.
  • Antiviral Effects : Potentially inhibits viral replication by interfering with protein synthesis.

Antifungal Activity

Recent studies have highlighted the antifungal potential of phenylpyrimidine derivatives. For instance, a compound structurally related to this compound demonstrated significant efficacy against various pathogenic fungi. In vitro tests revealed that this compound outperformed traditional antifungal agents like fluconazole in inhibiting fungal growth .

CompoundActivityComparison
C6 (related compound)Strong antifungal against seven strainsSuperior to fluconazole

Anticancer Properties

Research indicates that derivatives of pyrimidines exhibit anticancer properties by inducing apoptosis in cancer cells. A study involving various substituted pyrimidines showed that certain derivatives could inhibit cancer cell proliferation effectively. The structural characteristics of these compounds contribute to their ability to target cancerous cells selectively .

Pharmacokinetics

Pharmacokinetic studies have assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary findings suggest that it possesses favorable pharmacokinetic properties with a half-life exceeding two hours in plasma and brain tissues . This indicates potential for sustained therapeutic effects.

ParameterValue
Half-life (T1/2)>2 hours
BioavailabilityHigh

Case Studies

  • Microtubule Stabilization : In a study evaluating microtubule-stabilizing agents for neurodegenerative diseases, this compound was shown to significantly elevate acetylated tubulin levels in mouse brain homogenates after administration. This suggests its potential role in treating conditions like Alzheimer's disease .
  • Inhibition of Nitric Oxide Production : A series of experiments demonstrated that various substituted pyrimidines could inhibit nitric oxide production in activated immune cells. The results indicated that this compound might also exert similar effects, contributing to its anti-inflammatory properties .

Properties

IUPAC Name

4-hydroxy-5-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGAQJPJIPBZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CNC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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